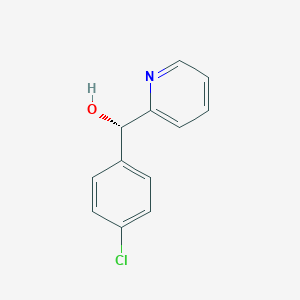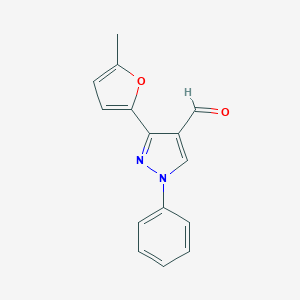
N-(3,4-dimethylphenyl)-3,3-dimethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-3,3-dimethylbutanamide, also known as Dibenzoylmethane (DBM), is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DBM belongs to the class of chelating agents, which are compounds that can bind to metal ions and form stable complexes.
Applications De Recherche Scientifique
DBM has been extensively studied for its potential therapeutic applications. One of the most promising applications is its use as a chelating agent for metal ions such as iron, copper, and zinc. DBM has been shown to form stable complexes with these metal ions, which can prevent their accumulation and toxicity in the body. This property makes DBM a potential candidate for the treatment of metal-related diseases such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of DBM as a chelating agent involves the formation of stable complexes with metal ions. The resulting complexes are then excreted from the body, preventing their accumulation and toxicity. DBM has also been shown to have antioxidant properties, which can further protect the body from oxidative stress caused by metal ions.
Biochemical and Physiological Effects:
DBM has been shown to have several biochemical and physiological effects. In animal studies, DBM has been shown to increase the levels of antioxidant enzymes such as catalase and superoxide dismutase. DBM has also been shown to reduce the levels of inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. These effects suggest that DBM has potential anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
DBM has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, and its properties are well-known. However, one limitation of DBM is its low solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on DBM. One direction is the development of novel DBM derivatives with improved solubility and chelating properties. Another direction is the investigation of the potential therapeutic applications of DBM for metal-related diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the potential anti-inflammatory and antioxidant properties of DBM warrant further investigation for the treatment of other diseases such as cancer and cardiovascular diseases.
Conclusion:
In conclusion, DBM is a synthetic compound with potential therapeutic applications. Its chelating properties and antioxidant properties make it a promising candidate for the treatment of metal-related diseases. Further research is needed to fully understand the mechanism of action of DBM and its potential applications.
Méthodes De Synthèse
DBM can be synthesized by the reaction of benzoyl chloride with 3,4-dimethylaniline in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization using a solvent such as ethanol. The purity of the final product can be confirmed by techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Propriétés
Numéro CAS |
6188-15-4 |
|---|---|
Formule moléculaire |
C14H21NO |
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
N-(3,4-dimethylphenyl)-3,3-dimethylbutanamide |
InChI |
InChI=1S/C14H21NO/c1-10-6-7-12(8-11(10)2)15-13(16)9-14(3,4)5/h6-8H,9H2,1-5H3,(H,15,16) |
Clé InChI |
UJMGEQKWJNWGRY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CC(C)(C)C)C |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)CC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[6-(1,3-Benzothiazol-2-yl)pyridin-2-yl]-1,3-benzothiazole](/img/structure/B187213.png)


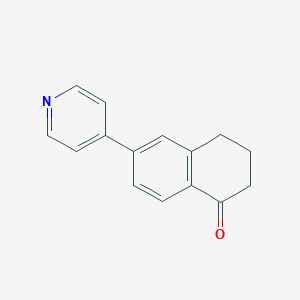
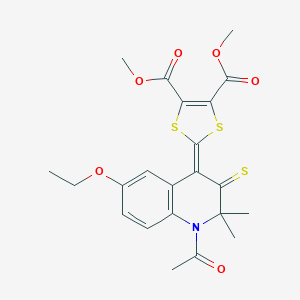
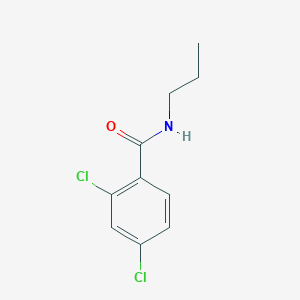
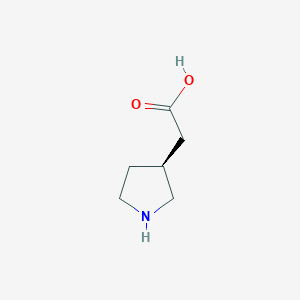

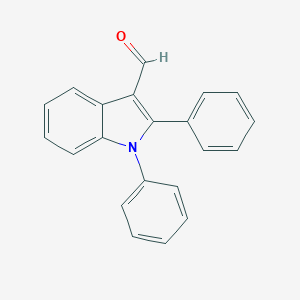
![Pyridine, 5-octyl-2-[4-(octyloxy)phenyl]-](/img/structure/B187229.png)

